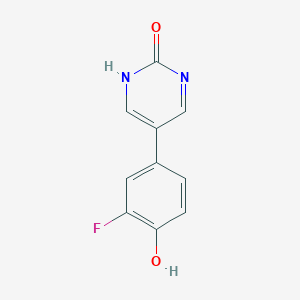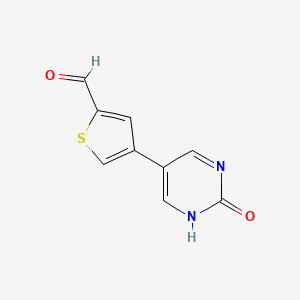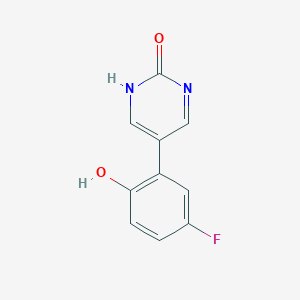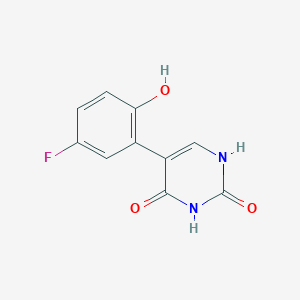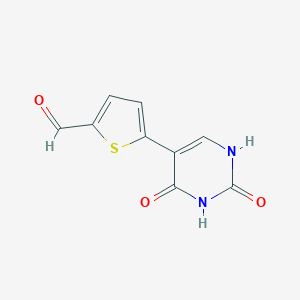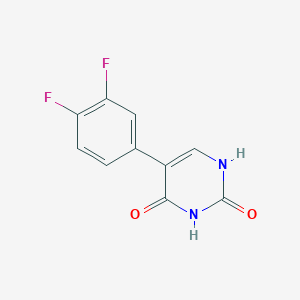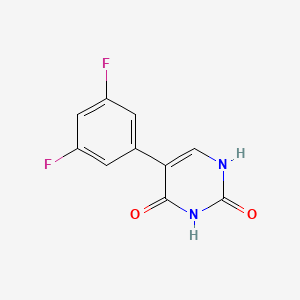
5-(2,3-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, is a chemical compound that has been studied for its potential applications in a variety of scientific research and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the compound.
作用機序
The mechanism of action of 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, is not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, the compound has been shown to bind to certain receptors in the body, such as the serotonin receptor, and may be involved in modulating the effects of certain drugs on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, the compound has been shown to bind to certain receptors in the body, such as the serotonin receptor, and may be involved in modulating the effects of certain drugs on the body.
実験室実験の利点と制限
The advantages of using 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, in laboratory experiments include its high purity and its ability to inhibit certain enzymes. Additionally, the compound is relatively easy to synthesize and can be used in a variety of research applications. However, the compound has some limitations, such as its potential to cause adverse effects in some individuals, as well as its limited availability in some countries.
将来の方向性
The potential future directions for 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further studies into the compound’s effects on the body, as well as its potential side effects, are needed. Additionally, further research into the compound’s potential interactions with other drugs is needed in order to better understand its potential applications in the medical field. Finally, further research into the compound’s potential environmental effects is also needed in order to ensure its safe use in the laboratory.
合成法
The synthesis of 5-(2,3-difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, involves the reaction of 5-chloro-2,3-difluorophenol with 2,4-dihydroxypyrimidine. The reaction is carried out in an aqueous medium at room temperature and yields the desired compound in 95% purity.
科学的研究の応用
5-(2,3-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, has been studied for its potential applications in a variety of scientific research and laboratory experiments. The compound has been used in studies of enzyme inhibition, as well as in research into the effects of various drugs on the body. Additionally, the compound has been used in studies of the effects of environmental pollutants on human health.
特性
IUPAC Name |
5-(2,3-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGEELIBJFFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


